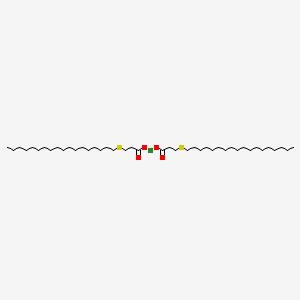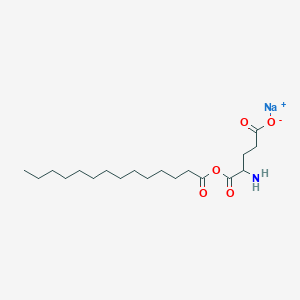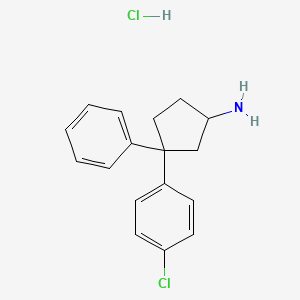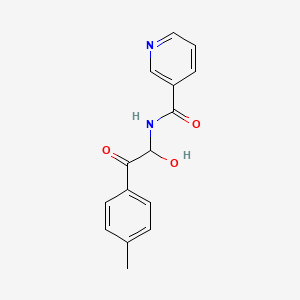
Silane, (2,2-dichloroethoxy)trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (2,2-dichloroethoxy)trimethyl- is an organosilicon compound with the molecular formula C6H14Cl2O2Si and a molecular weight of 217.166 g/mol . This compound is part of the broader class of silanes, which are silicon-based compounds widely used in various industrial and scientific applications.
Métodos De Preparación
The synthesis of Silane, (2,2-dichloroethoxy)trimethyl- typically involves the reaction of trimethylchlorosilane with 2,2-dichloroethanol under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
(CH3)3SiCl+Cl2CHCH2OH→(CH3)3SiOCH2CHCl2+HCl
Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods may also incorporate additional purification steps to ensure the final product’s purity.
Análisis De Reacciones Químicas
Silane, (2,2-dichloroethoxy)trimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles. For example, reacting with sodium methoxide can yield the corresponding methoxy derivative.
Reduction Reactions: The compound can be reduced to form silanol derivatives using reducing agents like lithium aluminum hydride.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Silane, (2,2-dichloroethoxy)trimethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds. Its reactivity makes it valuable in developing new materials and catalysts.
Biology: The compound can be used to modify surfaces of biological materials, enhancing their properties for various applications, such as drug delivery systems.
Medicine: It is explored for its potential in developing new pharmaceuticals and medical devices due to its unique chemical properties.
Industry: The compound is used in the production of coatings, adhesives, and sealants, where its ability to form strong bonds with various substrates is advantageous.
Mecanismo De Acción
The mechanism of action of Silane, (2,2-dichloroethoxy)trimethyl- involves its ability to form strong bonds with other molecules through its silicon atom. The silicon atom can form stable bonds with oxygen, carbon, and other elements, making it a versatile compound in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the other reactants.
Comparación Con Compuestos Similares
Silane, (2,2-dichloroethoxy)trimethyl- can be compared with other similar compounds, such as:
Trimethoxysilane: This compound has three methoxy groups attached to the silicon atom, making it more reactive in hydrolysis reactions.
Triethoxysilane: Similar to trimethoxysilane but with ethoxy groups, it is used in similar applications but has different reactivity and solubility properties.
Chlorotrimethylsilane: This compound has a chlorine atom attached to the silicon atom, making it a valuable reagent in organic synthesis for introducing the trimethylsilyl group.
The uniqueness of Silane, (2,2-dichloroethoxy)trimethyl- lies in its dichloroethoxy group, which imparts distinct reactivity and properties compared to other silanes.
Propiedades
Número CAS |
51209-79-1 |
|---|---|
Fórmula molecular |
C5H12Cl2OSi |
Peso molecular |
187.14 g/mol |
Nombre IUPAC |
2,2-dichloroethoxy(trimethyl)silane |
InChI |
InChI=1S/C5H12Cl2OSi/c1-9(2,3)8-4-5(6)7/h5H,4H2,1-3H3 |
Clave InChI |
AHJHQMUJWPXXIO-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OCC(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Octanamide, N-[4-[bis[4-(diethylamino)-2-methylphenyl]methyl]-2-methoxyphenyl]-](/img/structure/B14669562.png)
![Ethyl 2-[4-(4-chlorophenoxy)phenoxy]-2-methylpropanoate](/img/structure/B14669586.png)


![4-[(2,4-Dichlorophenyl)methoxy]-4-oxobut-2-enoic acid](/img/structure/B14669610.png)

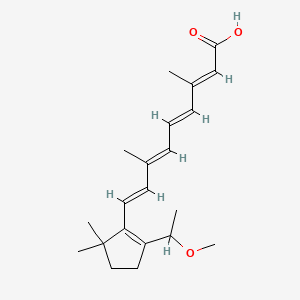
![(8R,9S,13S,14S)-3-hydroxy-13-methyl-2,4-dinitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14669629.png)
